An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde
An In-depth Technical Guide to 3-(Triisopropylsilyl)propiolaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(triisopropylsilyl)propiolaldehyde. This versatile bifunctional molecule, featuring both an aldehyde and a protected alkyne, serves as a critical building block in the synthesis of complex organic molecules. This document includes a compilation of its physical and chemical properties, a detailed experimental protocol for its preparation, and an exploration of its synthetic applications. Safety information is also provided to ensure proper handling.
Chemical Properties
3-(Triisopropylsilyl)propiolaldehyde, with the CAS number 163271-80-5, is a colorless liquid widely utilized in organic synthesis.[1] The triisopropylsilyl (TIPS) group provides significant steric bulk, which can influence the reactivity of the molecule and offer stability during synthetic transformations.
Physicochemical Data
A summary of the key physicochemical properties of 3-(triisopropylsilyl)propiolaldehyde is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂OSi | [1][2][3][4][5] |
| Molecular Weight | 210.39 g/mol | [1][5] |
| Appearance | Colorless liquid | [1] |
| CAS Number | 163271-80-5 | [1][2][4][5] |
| PSA (Polar Surface Area) | 17.07000 | [1][2][4] |
| LogP | 3.40670 | [1][2][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Exact Mass | 210.14400 | [2][4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4][6] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 9.19 (s, 1H), 1.12−1.06 (m, 21H) ppm.[7]
Synthesis of 3-(Triisopropylsilyl)propiolaldehyde
The synthesis of 3-(triisopropylsilyl)propiolaldehyde is typically achieved through the formylation of the lithium salt of triisopropylsilylacetylene.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-(triisopropylsilyl)propiolaldehyde:[7]
Materials:
-
(Triisopropylsilyl)acetylene
-
n-Butyllithium (1.6 M in hexane)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
1M Hydrochloric acid
-
Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of (triisopropylsilyl)acetylene (2.0 mL, 8.66 mmol) in anhydrous diethyl ether (5 mL) is cooled to -78 °C under a nitrogen atmosphere.[7]
-
To this solution, n-butyllithium (7.58 mL, 1.6 M in hexane) is added dropwise.[7]
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[7]
-
The mixture is then cooled back down to -78 °C, and N,N-dimethylformamide (DMF) (1.29 mL, 16.72 mmol) is added.[7]
-
After the addition is complete, the solution is allowed to warm to room temperature and is stirred for an additional 2 hours.[7]
-
The reaction is quenched by the addition of 20 mL of 1M hydrochloric acid, and the mixture is stirred vigorously for 2 hours.[7]
-
The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield 3-(triisopropylsilyl)propiolaldehyde.
Synthesis Workflow
Reactivity and Applications
3-(Triisopropylsilyl)propiolaldehyde is a valuable and versatile building block in organic synthesis due to its orthogonal reactivity.[1] The aldehyde functionality can undergo typical aldehyde reactions such as Wittig reactions, aldol condensations, and reductive aminations. The silyl-protected alkyne is relatively stable to many reaction conditions but can be deprotected using fluoride sources, such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne for subsequent transformations like Sonogashira couplings, click chemistry, or Glaser couplings.
This compound plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][8] For instance, it has been used in the synthesis of porphyrin derivatives.[7] The aldehyde can react with pyrrole under acidic conditions (e.g., boron trifluoride etherate) to form a porphyrinogen, which is then oxidized to the corresponding porphyrin.[7]
Safety Information
-
Flammability: Aldehydes can be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the latest SDS for a given chemical before use.
References
- 1. Page loading... [guidechem.com]
- 2. 3-(Triisopropylsilyl)propiolaldehyde | CAS#:163271-80-5 | Chemsrc [chemsrc.com]
- 3. 3-(Triisopropylsilyl)propiolaldehyde | C12H22OSi | CID 11095897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Triisopropylsilyl)propiolaldehyde|lookchem [lookchem.com]
- 5. 163271-80-5 | 3-(Triisopropylsilyl)propiolaldehyde - Moldb [moldb.com]
- 6. 163271-80-5|3-(Triisopropylsilyl)propiolaldehyde|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. Cas 163271-80-5,3-(triisopropylsilyl)propiolaldehyde | lookchem [lookchem.com]
- 9. download.basf.com [download.basf.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
